molecular formula C21H18N2O2S B611927 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole CAS No. 1998197-39-9

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole

Cat. No. B611927
M. Wt: 362.447
InChI Key: RJSPNRDBWHHFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole”, also known as ZCZ011, is a synthetic positive allosteric modulator (PAM) of the type 1 cannabinoid receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of pain-related disease states .


Chemical Reactions Analysis

ZCZ011 has been shown to potentiate the binding of orthosteric agonists to the CB1 receptor and enhance the effects of endocannabinoids . This suggests that it may interact with these substances in a way that enhances their activity.

Scientific Research Applications

  • Antimicrobial and Anticancer Properties: A study by Sharma et al. (2012) synthesized a series of compounds related to your query, finding significant antimicrobial and anticancer potential. Specifically, one compound showed almost equivalent potency to norfloxacin against Escherichia coli and demonstrated strong anticancer activity against a colon cancer cell line (Sharma et al., 2012).

  • Organic Synthesis Applications: Baichurina et al. (2011) reported on the reactions of α-nitrocinnamic acids esters with indole derivatives, leading to products useful in further synthetic applications (Baichurina et al., 2011).

  • Novel Synthetic Routes: Babu et al. (2008) explored the synthesis of novel indole derivatives, including those related to your query, emphasizing their antibacterial and antifungal properties (Babu et al., 2008).

  • Nitrogen Dioxide Reactions: A study by Astolfi et al. (2006) investigated the reactions of indoles, including derivatives similar to your compound, with nitrogen dioxide, leading to various nitroso indole derivatives (Astolfi et al., 2006).

  • Antitumor Activity: Gomha et al. (2017) synthesized a compound structurally similar to your query and evaluated its in vitro antitumor activities, finding significant potency against certain cancer cell lines (Gomha et al., 2017).

  • Antibacterial Screening: Mir and Mulwad (2009) conducted antibacterial screening of compounds related to your query, finding significant activity (Mir & Mulwad, 2009).

  • Novel Organic Anode Catalyst: Hamad et al. (2021) explored the use of indole derivatives as organic anode catalysts for glucose electrooxidation, demonstrating their potential in fuel cell applications (Hamad et al., 2021).

properties

IUPAC Name

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSPNRDBWHHFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801046384
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole

CAS RN

1998197-39-9
Record name 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801046384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
HM Green, DB Finlay, RA Ross, IR Greig… - ACS pharmacology & …, 2022 - ACS Publications
Orthosteric activation of CB 1 is known to cause a plethora of adverse side effects in vivo. Allosteric modulation is an exciting therapeutic approach and is hoped to offer improved …
Number of citations: 1 pubs.acs.org
BM Ignatowska-Jankowska, GL Baillie… - …, 2015 - nature.com
A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects | Neuropsychopharmacology Skip to main content …
Number of citations: 154 www.nature.com
P Morales, P Goya, N Jagerovic… - Cannabis and …, 2016 - liebertpub.com
In 2005, the first evidence of an allosteric binding site at the CB 1 R was provided by the identification of three indoles of the company Organon that were allosteric enhancers of agonist …
Number of citations: 92 www.liebertpub.com
PM Kulkarni, A Ranade, S Garai… - Journal of Heterocyclic …, 2017 - Wiley Online Library
2‐Arylindoles, in general, exhibit reduced reactivity towards the conjugate addition to substituted nitrostyrenes, when compared with indoles. We report here an efficient, expeditious, …
Number of citations: 13 onlinelibrary.wiley.com
AR Kulkarni, S Garai, DR Janero, GA Thakur - Methods in Enzymology, 2017 - Elsevier
Also expressed in various peripheral tissues, the type-1 cannabinoid receptor (CB1R) is the predominant G protein-coupled receptor (GPCR) in brain, where it is responsible for …
Number of citations: 13 www.sciencedirect.com
F Aiello, G Carullo, M Badolato, A Brizzi - ChemMedChem, 2016 - Wiley Online Library
Pain is a complex sensation involving the perception and transduction of diverse environmental pain stimuli with cognitive and emotional processing by the central nervous system. It …
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
D Lu, SS Immadi, Z Wu, DA Kendall - Acta Pharmacologica Sinica, 2019 - nature.com
The cannabinoid type-1 (CB 1 ) receptor, a G-protein-coupled receptor, is an attractive target for drug discovery due to its involvement in many physiological processes. Historically, drug …
Number of citations: 34 www.nature.com
Y Nishiyama, H Kawamatsu, S Funato… - The Journal of …, 2003 - ACS Publications
A new synthetic method of organoselenium compounds has been developed. When phenyl tributylstannyl selenide (PhSeSnBu 3 ) was allowed to react with acyl or aroyl chlorides in …
Number of citations: 65 pubs.acs.org
I Badiola, A Doshi, S Narouze - Regional Anesthesia & Pain …, 2022 - rapm.bmj.com
The use of cannabis spans thousands of years and encompasses almost all dimensions of the human experience, including consumption for recreational, religious, social, and …
Number of citations: 4 rapm.bmj.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.